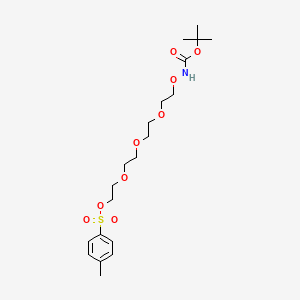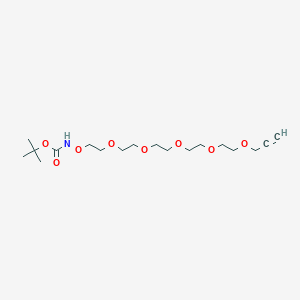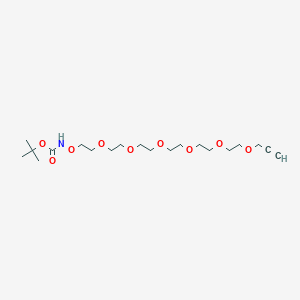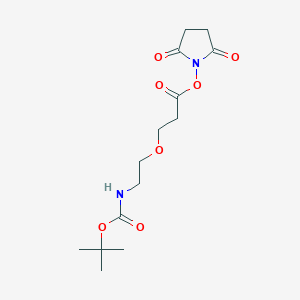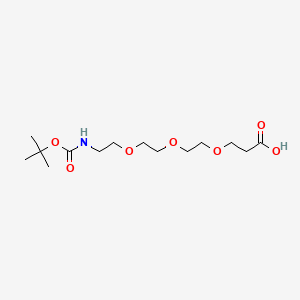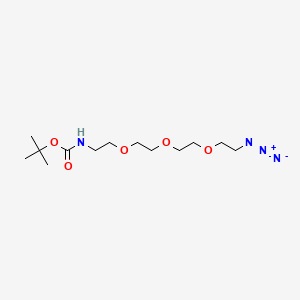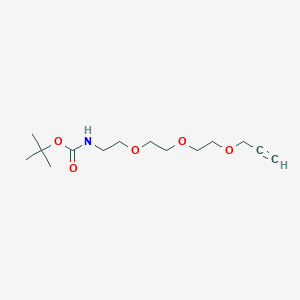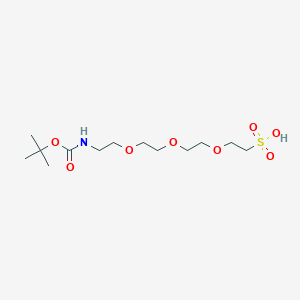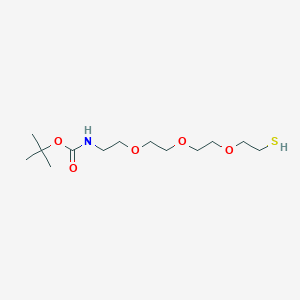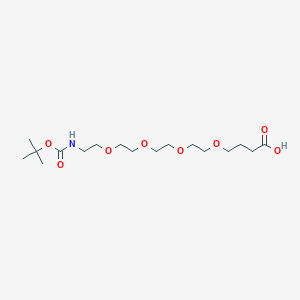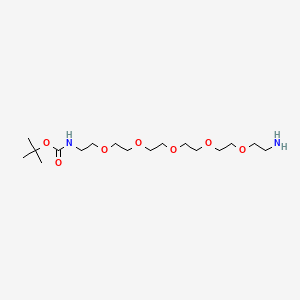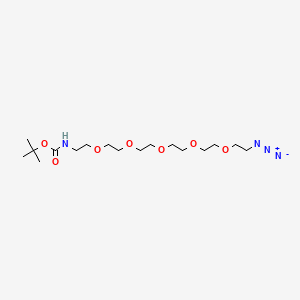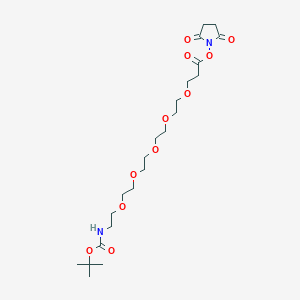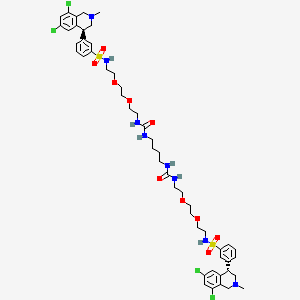
替那潘诺
概述
描述
替那帕诺是一种新型的小分子药物,由Ardelyx公司开发。它主要用于治疗便秘型肠易激综合征和慢性肾脏病。替那帕诺作为钠/氢交换体亚型3的抑制剂,存在于肾脏和肠道中。 该化合物在选择性抑制肠道钠吸收方面具有独特性,从而降低体内钠含量 .
科学研究应用
替那帕诺具有广泛的科学研究应用。在医学领域,它被用于治疗便秘型肠易激综合征和慢性肾脏病。 该化合物也正在研究其在降低透析慢性肾脏病患者血清磷水平方面的潜在用途 . 在生物学方面,替那帕诺被用于研究钠/氢交换体亚型3及其在钠-液体稳态中的作用 .
作用机制
替那帕诺的作用机制涉及抑制钠/氢交换体亚型3。这种反向转运蛋白表达在小肠和结肠肠上皮细胞的顶端表面。通过抑制这种交换体,替那帕诺减少了小肠和结肠对钠的吸收,导致肠腔水分分泌增加。 这导致肠道转运时间加快和粪便稠度变软 . 此外,替那帕诺降低了肠道通透性和内脏过敏性,这有助于减轻腹痛 .
生化分析
Biochemical Properties
Tenapanor acts as a gut-restricted inhibitor of Na+/H+ exchanger isoform 3 (NHE3) . NHE3 is predominantly expressed in the kidney and gastrointestinal tract where it acts as the major absorptive sodium transporter .
Cellular Effects
The pharmacologic inhibition of NHE3 in the gut should result in an increase in the intestinal salt and fluid content, thus promoting GI motility . This makes Tenapanor a viable approach for the treatment of patients with constipation-related disorders .
Molecular Mechanism
Tenapanor inhibits the NHE3 transporter, which functions as part of neutral NaCl absorption in both the intestine and in the renal proximal tubule of the kidney . By inhibiting this transporter, Tenapanor increases the intestinal salt and fluid content .
Temporal Effects in Laboratory Settings
The long-term effects of Tenapanor in laboratory settings are still under investigation. It has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of irritable bowel syndrome with constipation in adults .
Metabolic Pathways
Tenapanor interacts with the Na+/H+ exchanger isoform 3 (NHE3), which is involved in the absorption of sodium in the kidney and gastrointestinal tract . By inhibiting NHE3, Tenapanor affects the metabolic pathways related to sodium absorption .
Transport and Distribution
Tenapanor is designed to be a gut-restricted drug . This means it is intended to act locally in the gastrointestinal tract, avoiding systemic exposure .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the NHE3 transporter located on the brush border membrane of the gastrointestinal tract .
准备方法
替那帕诺的制备涉及几种合成路线和反应条件。其中一种关键方法包括合成替那帕诺游离碱的结晶形式和固体替那帕诺盐。该过程涉及使用极性有机溶剂,这些溶剂从具有1到6个碳原子的溶剂组中选择。 这些溶剂可以单独使用或与水混合使用 . 替那帕诺的工业生产旨在经济有效且可扩展,确保该化合物能够以大量生产用于医药用途 .
化学反应分析
替那帕诺经历各种化学反应,包括取代反应和还原反应。已知该化合物在特定条件下与氢氧化钠和盐酸等常用试剂相互作用。 这些反应形成的主要产物包括替那帕诺的各种盐和衍生物,它们用于不同的药物制剂 .
相似化合物的比较
替那帕诺在其类别中独树一帜,作为一种最小吸收的钠/氢交换体亚型3抑制剂。 类似化合物包括利那洛肽和特格司罗,它们也用于治疗便秘型肠易激综合征 . 替那帕诺因其特定的作用机制和选择性抑制肠道钠吸收而脱颖而出,而没有明显的全身吸收 . 这使得替那帕诺成为治疗便秘型肠易激综合征和慢性肾脏病的宝贵替代方案。
属性
IUPAC Name |
1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHPDWGIXIMXSA-CXNSMIOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H66Cl4N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154016 | |
| Record name | Tenapanor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1145.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Tenapanor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11761 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tenapanor is a locally-acting small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), an antiporter expressed on the apical surface of enterocytes in the small intestine and colon which is involved in sodium-fluid homeostasis. By inhibiting this antiporter tenapanor causes retention of sodium within the lumen of the intestine - this results in an osmotic gradient that draws water into the lumen and softens stool consistency. There is some evidence that tenapanor can inhibit the uptake of dietary phosphorus in the gastrointestinal tract, though the exact mechanism of this activity has yet to be elucidated. | |
| Record name | Tenapanor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11761 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1234423-95-0 | |
| Record name | 17-[[[3-[(4S)-6,8-Dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]-N-[2-[2-[2-[[[3-[(4S)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]ethoxy]ethoxy]ethyl]-8-oxo-12,15-dioxa-2,7,9-triazaheptadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234423-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenapanor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234423950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenapanor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11761 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenapanor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(10,17,-dioxo-3,6,21,24-tetraoxa-9,11,16,18-tetraazahexacosane-1,26-diyl)bis([(4S)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl]benzenesulfonamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENAPANOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYD79216A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Tenapanor and how does it interact with this target?
A1: Tenapanor is a highly selective, reversible inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) located on the apical membrane of enterocytes in the small intestine and colon [, , ]. Tenapanor binds to NHE3 and blocks its activity, reducing sodium absorption from the intestinal lumen.
Q2: What are the downstream effects of Tenapanor's interaction with NHE3?
A2: By inhibiting NHE3, Tenapanor reduces sodium absorption from the intestinal lumen, leading to increased intraluminal sodium concentration [, ]. This increase in sodium concentration creates an osmotic gradient that draws water into the intestinal lumen, resulting in increased stool water content, softer stools, and accelerated intestinal transit time [, , , , ].
Q3: How does the inhibition of NHE3 by Tenapanor lead to a reduction in phosphate absorption?
A3: Tenapanor, through the inhibition of NHE3, primarily reduces phosphate absorption by decreasing passive paracellular phosphate flux [, , , ]. Additionally, it indirectly affects phosphate absorption by decreasing the expression of the sodium-phosphorus cotransporter NaPi2b, which is responsible for active transcellular phosphate absorption [, , ].
Q4: Does Tenapanor affect intestinal permeability?
A4: Studies have shown that Tenapanor strengthens the intestinal barrier by attenuating increases in intestinal permeability caused by proinflammatory cytokines or fecal supernatants from patients with IBS-C []. This effect may contribute to its therapeutic benefits in reducing intestinal inflammation and visceral hypersensitivity.
Q5: Does Tenapanor affect visceral hypersensitivity?
A5: Preclinical studies in rat models of visceral hypersensitivity have shown that Tenapanor can normalize visceromotor responses to colonic distension, suggesting a reduction in visceral hypersensitivity [, ]. This effect is hypothesized to be mediated by multiple mechanisms, including improving gastrointestinal motility, decreasing intestinal permeability and inflammation, and normalizing transient receptor potential cation channel subfamily V member 1 (TRPV1)-mediated nociceptive signaling [, ].
Q6: What is the molecular formula and weight of Tenapanor?
A6: The molecular formula of Tenapanor free base is C26H34N2O6, and its molecular weight is 470.56 g/mol []. The dihydrochloride salt (Tenapanor hydrochloride) has a molecular formula of C26H36Cl2N2O6 and a molecular weight of 543.47 g/mol [].
Q7: Is there spectroscopic data available for Tenapanor?
A7: While specific spectroscopic data is not provided in the abstracts, techniques like powder X-ray diffraction (PXRD), solid-state NMR, and molecular modeling have been employed to elucidate the crystal structures of Tenapanor free base and its dihydrochloride salt []. These techniques provide valuable information about the molecular structure and conformation of Tenapanor.
Q8: Are there any known applications of Tenapanor related to material compatibility or catalytic properties?
A8: The provided research focuses on Tenapanor's pharmacological properties for treating IBS-C and hyperphosphatemia. There is no mention of applications related to material compatibility or catalytic properties.
Q9: Have any computational chemistry studies been conducted on Tenapanor?
A9: Molecular modeling and quantum chemistry calculations have been employed to understand the conformational flexibility of Tenapanor and its impact on crystallization []. These computational studies have provided insights into the structural features influencing the physical properties of the drug.
Q10: What is known about the structure-activity relationship (SAR) of Tenapanor?
A10: The discovery of Tenapanor involved structure-activity relationship (SAR) studies to optimize potency and minimize systemic absorption []. While specific modifications are not detailed in the abstracts, these studies highlight the importance of structural features for Tenapanor's pharmacological profile.
Q11: What is known about the stability and formulation of Tenapanor?
A11: Tenapanor hydrochloride, the marketed form of the drug, exists as an amorphous solid []. This form exhibits remarkable physical stability, remaining amorphous even after prolonged storage under various conditions []. The amorphous nature is attributed to conformational flexibility and the presence of diastereomeric mixtures arising from protonated ring conformers [].
Q12: What is the pharmacokinetic (PK) profile of Tenapanor?
A13: Tenapanor exhibits minimal systemic exposure due to its low oral absorption [, , , , , , ]. After oral administration, plasma concentrations of Tenapanor remain below the limit of quantification [, ]. It is primarily excreted unchanged in the feces, with a small portion excreted in the urine [, ]. Food intake can influence its pharmacodynamic effects, with administration before meals showing a more pronounced effect on sodium absorption [].
Q13: What is the pharmacodynamic (PD) profile of Tenapanor?
A14: The pharmacodynamic effects of Tenapanor are primarily localized to the gastrointestinal tract due to its minimal systemic exposure [, , ]. The primary pharmacodynamic effect of Tenapanor is the inhibition of NHE3, leading to increased stool sodium and water content and accelerated gastrointestinal transit time [, , , , ].
Q14: What is the evidence of Tenapanor's efficacy from in vitro and in vivo studies?
A15: Tenapanor's efficacy has been demonstrated in both preclinical and clinical studies. In vitro, Tenapanor has been shown to inhibit NHE3 activity in cell-based assays []. In vivo, Tenapanor effectively reduces serum phosphorus levels in rodent models of CKD and hyperphosphatemia [, , , , ]. It has also demonstrated efficacy in improving bowel movement frequency and reducing abdominal pain in clinical trials of patients with IBS-C [, , , ].
Q15: Are there any known resistance mechanisms to Tenapanor?
A15: The provided research does not mention specific resistance mechanisms to Tenapanor.
Q16: What is the toxicological profile of Tenapanor?
A17: Tenapanor has demonstrated a favorable safety profile in clinical trials [, , , , , , ]. The most common adverse event reported is diarrhea, which is usually transient and mild to moderate in severity [, , , , , , ].
Q17: Have there been any studies exploring specific drug delivery strategies for Tenapanor?
A17: The provided research does not discuss any specific drug delivery strategies for Tenapanor. As a minimally absorbed, orally administered drug, its current formulation already targets the gastrointestinal tract effectively.
Q18: Are there any known biomarkers for predicting Tenapanor's efficacy or monitoring treatment response?
A19: While specific biomarkers are not explicitly mentioned, changes in serum phosphate levels, fecal phosphorus excretion, urinary phosphorus excretion, serum intact fibroblast growth factor 23 (iFGF23) levels, and patient-reported outcomes are used to assess Tenapanor's efficacy and monitor treatment response [, , , ].
Q19: What analytical methods are used to characterize and quantify Tenapanor?
A19: While specific details are not provided in the abstracts, analytical methods like high-performance liquid chromatography (HPLC) are commonly used to characterize and quantify drugs like Tenapanor.
Q20: Is there any information on the environmental impact and degradation of Tenapanor?
A20: The provided research does not discuss any specific environmental impact or degradation related to Tenapanor.
Q21: Are there any established strategies for the recycling and waste management of Tenapanor?
A21: The provided research does not discuss any specific strategies for recycling or waste management of Tenapanor.
Q22: What research infrastructure and resources are important for further research on Tenapanor?
A22: Continued research on Tenapanor could benefit from:* Access to well-characterized preclinical models of IBS-C and hyperphosphatemia.* Collaboration with clinical research sites experienced in conducting trials for these conditions.* Advanced analytical techniques for studying drug metabolism, pharmacokinetics, and pharmacodynamics.
Q23: What are some historical milestones in the research and development of Tenapanor?
A25: Key milestones include:* Discovery and optimization of Tenapanor as a gut-restricted NHE3 inhibitor [].* Demonstration of efficacy in preclinical models of hyperphosphatemia and IBS-C [, , , , , ].* Successful completion of Phase 3 clinical trials for both IBS-C and hyperphosphatemia [, , , , , , , ].* FDA approval of Tenapanor for the treatment of IBS-C in adults (September 2019) and for the control of serum phosphorus in adults with CKD on dialysis (April 2021) [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
